![molecular formula C13H21N3O3 B2903293 4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1807901-55-8](/img/structure/B2903293.png)
4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine
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Overview
Description
4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the piperidine and ethoxy groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification processes to achieve high purity levels. The use of catalysts and advanced separation techniques would be essential to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways and potential therapeutic targets.
Medicine
In the medical field, This compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, this compound might find applications in the development of new materials or chemical processes. Its unique properties could be harnessed for innovative solutions in manufacturing and product development.
Mechanism of Action
The mechanism by which 4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved is crucial for optimizing its therapeutic potential.
Comparison with Similar Compounds
4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine: can be compared to other similar compounds, such as 4-methoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine and 4-ethoxy-4-{3-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine . These compounds differ in their substituents and stereochemistry, which can lead to variations in their chemical properties and biological activities.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
5-(4-ethoxypiperidin-4-yl)-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-2-18-13(5-7-14-8-6-13)12-15-11(16-19-12)10-4-3-9-17-10/h10,14H,2-9H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMYAXXNKMPTJC-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNCC1)C2=NC(=NO2)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCNCC1)C2=NC(=NO2)[C@H]3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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